molecular formula C16H25NO2 B1142953 (-)-Tramadol CAS No. 181289-59-8

(-)-Tramadol

Numéro de catalogue: B1142953
Numéro CAS: 181289-59-8
Poids moléculaire: 263.37 g/mol
Clé InChI: TVYLLZQTGLZFBW-GDBMZVCRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(-)-Tramadol is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is the enantiomer of the racemic mixture of tramadol, which means it is one of the two mirror-image forms of the molecule. This compound is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Tramadol typically involves several steps, starting from commercially available precursors. One common synthetic route involves the reduction of 3-methoxyphenylacetone to form 3-methoxyphenyl-2-propanol, followed by a Grignard reaction with cyclohexanone to yield the desired tramadol structure. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as hydrogenation, crystallization, and purification through techniques like column chromatography. The industrial methods are designed to be cost-effective and scalable to meet the demands of pharmaceutical manufacturing.

Analyse Des Réactions Chimiques

Types of Reactions

(-)-Tramadol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form N-oxide derivatives.

    Reduction: Reduction of the ketone group to form secondary alcohols.

    Substitution: Halogenation and nitration reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.

Major Products

The major products formed from these reactions include various derivatives of tramadol, such as N-oxide tramadol, halogenated tramadol, and nitrated tramadol. These derivatives can have different pharmacological properties and are often studied for their potential therapeutic applications.

Applications De Recherche Scientifique

Pain Management

  • Acute and Chronic Pain : (-)-Tramadol is approved for the management of moderate to severe pain in adults. It is particularly beneficial for patients who may not tolerate non-steroidal anti-inflammatory drugs (NSAIDs) due to gastrointestinal or renal issues .
  • Osteoarthritis : Studies indicate that this compound can be used alone or in combination with acetaminophen for osteoarthritis treatment. Evidence suggests it provides comparable efficacy to NSAIDs like ibuprofen, particularly in patients with hip and knee osteoarthritis .
  • Neuropathic Pain : The drug has shown effectiveness in treating neuropathic pain syndromes, including post-operative pain and fibromyalgia. Its ability to target multiple pain pathways makes it suitable for these conditions .
  • Cancer Pain Management : this compound is utilized when non-opioid analgesics are ineffective, particularly in cancer patients experiencing severe chronic pain .

Off-Label Uses

  • Premature Ejaculation : this compound has been used off-label for treating premature ejaculation due to its effects on serotonin levels .
  • Anxiety and Depression : The drug's serotonergic activity may offer additional benefits in managing anxiety and depressive symptoms that often accompany chronic pain conditions .

Comparative Studies

Research indicates that while this compound provides some analgesic benefits, its efficacy compared to placebo is modest. In trials, tramadol alone demonstrated only a 4% absolute improvement in pain reduction compared to placebo . Moreover, when combined with acetaminophen, the improvement remained similar.

Adverse Effects

Common adverse events associated with this compound include:

  • Nausea
  • Dizziness
  • Fatigue

The risk of developing adverse events increases when compared to placebo, with significant rates of withdrawal from studies due to side effects noted .

Dependence and Abuse Potential

Despite being marketed as having a lower abuse potential than traditional opioids, there are increasing reports of dependence associated with this compound use. Case studies have documented instances of addiction, particularly among individuals using the drug over extended periods .

Case Studies

  • Case Report on Dependence : A 39-year-old female veteran developed a dependence on this compound after being prescribed it for shoulder pain. Her case illustrates the potential for misuse and the challenges in managing withdrawal symptoms effectively .
  • Dependence Liability Study : A study involving a 37-year-old male revealed significant dependence characteristics after prolonged use of this compound following an injury. His withdrawal symptoms were managed successfully without typical opioid withdrawal complications .

Mécanisme D'action

(-)-Tramadol exerts its effects through a dual mechanism of action:

    Opioid Receptor Agonism: Binds to the μ-opioid receptor, leading to analgesic effects.

    Inhibition of Norepinephrine and Serotonin Reuptake: Increases the levels of these neurotransmitters in the synaptic cleft, contributing to its pain-relieving properties.

The molecular targets involved include the μ-opioid receptor and the transporters for norepinephrine and serotonin. The pathways activated by this compound result in the modulation of pain signals and the enhancement of mood, which together contribute to its overall analgesic effect.

Comparaison Avec Des Composés Similaires

(-)-Tramadol is often compared with other opioid analgesics and serotonin-norepinephrine reuptake inhibitors (SNRIs). Similar compounds include:

    (+)-Tramadol: The other enantiomer of tramadol, which has different pharmacological properties.

    Codeine: Another opioid analgesic with a similar mechanism of action but different potency and side effect profile.

    Venlafaxine: An SNRI that shares the reuptake inhibition mechanism but lacks opioid receptor activity.

The uniqueness of this compound lies in its dual mechanism of action, which provides a balanced analgesic effect with potentially fewer side effects compared to other opioids. This makes it a valuable option for pain management in various clinical settings.

Activité Biologique

(-)-Tramadol is a synthetic opioid analgesic that exhibits a unique pharmacological profile, primarily functioning as a centrally acting pain reliever. It is characterized by its dual mechanism of action: it acts as a weak agonist at the μ-opioid receptor and inhibits the reuptake of norepinephrine and serotonin, which contributes to its analgesic effects. This article explores the biological activity of this compound, including its mechanisms, pharmacokinetics, case studies, and relevant research findings.

The analgesic effects of this compound are mediated through multiple pathways:

  • μ-opioid Receptor Agonism : this compound binds to the μ-opioid receptors in the central nervous system (CNS), providing pain relief similar to traditional opioids but with a lower potential for respiratory depression and abuse.
  • Inhibition of Norepinephrine and Serotonin Reuptake : By inhibiting the reuptake of norepinephrine and serotonin, this compound enhances descending inhibitory pain pathways, contributing to its analgesic properties .

Pharmacokinetics

The pharmacokinetics of this compound is influenced by genetic factors, particularly variations in the CYP2D6 enzyme, which is responsible for metabolizing tramadol into its active metabolite, O-desmethyltramadol (M1). The efficacy and safety profiles can vary significantly among individuals due to these genetic differences .

Clinical Efficacy

Numerous studies have documented the effectiveness of this compound in managing various pain conditions:

  • A study involving 249 patients demonstrated that tramadol significantly reduced pain compared to placebo in chronic knee pain management, with a cumulative retention rate of 83.7% in the tramadol group .
  • Another review highlighted tramadol's comparable effectiveness to other opioids for chronic pain management while exhibiting a more favorable safety profile .

Case Study 1: Tramadol Dependence

A case report detailed the experience of a 39-year-old female veteran who developed dependence on tramadol after being prescribed it for shoulder pain. Her daily dosage escalated to 1400 mg. Upon entering treatment, she was transitioned to buprenorphine/naloxone and successfully maintained abstinence from tramadol .

Case Study 2: Long-Term Care Setting

In a long-term care setting, a pharmacist-led intervention resulted in 70% of patients completely stopping tramadol use without reports of worsening pain. This intervention also reduced the risk of drug interactions associated with concurrent medications .

Biochemical Effects

Research has shown that repeated administration of tramadol affects various biochemical and immunological parameters. In a study on rats, significant increases in serum levels of inflammatory markers such as TNF-α and IL-1B were observed following tramadol administration at therapeutic and overdose levels. These findings suggest potential implications for oxidative stress and tissue damage associated with prolonged use .

ParameterNormal Control GroupTherapeutic Dose GroupHigh Dose Group
Sialic Acid (ng/ml)2.71 ± 0.153.35 ± 0.32Increased
TNF-α (pg/ml)17.89 ± 2.842.44 ± 0.24Increased
IL-1B (pg/ml)4.16 ± 0.33IncreasedIncreased
NF-KB (ng/g)0.36 ± 0.07IncreasedIncreased
MPO (ng/g)4.88 ± 0.52IncreasedIncreased

Safety Profile

Despite its advantages, this compound is associated with specific risks:

  • Increased Mortality Risk : A study indicated that tramadol use was linked to an increased risk of all-cause mortality, particularly in older adults and those with pre-existing health conditions .
  • Dementia Risk : Recent findings suggest a correlation between prolonged tramadol use and an increased risk of dementia among older adults .

Propriétés

Numéro CAS

181289-59-8

Formule moléculaire

C16H25NO2

Poids moléculaire

263.37 g/mol

Nom IUPAC

(1S,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16-/m1/s1

Clé InChI

TVYLLZQTGLZFBW-GDBMZVCRSA-N

SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

SMILES isomérique

CN(C)C[C@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O

SMILES canonique

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O

Synonymes

(-)-2-[(DIMETHYLAMINO)METHYL]-1-(3-METHOXYPHENYL)CYCLOHEXANOL

Origine du produit

United States

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Customer
Q & A

ANone: (-)-Tramadol exerts its analgesic effects through a dual mechanism. It acts as a weak agonist at the µ-opioid receptor [, , , , ] and inhibits the reuptake of norepinephrine and serotonin in the central nervous system [, , , , , , ].

ANone: By inhibiting the reuptake of these neurotransmitters, this compound increases their concentration in the synaptic cleft. This enhanced signaling through monoaminergic pathways contributes to pain relief [, , , ].

ANone: While this compound possesses some intrinsic activity, its analgesic effect is primarily attributed to its active metabolite, O-desmethyltramadol, which exhibits a higher affinity for the µ-opioid receptor [, , , ].

ANone: The molecular formula of this compound is C16H25NO2, and its molecular weight is 263.38 g/mol [, ].

ANone: While the provided research papers do not delve into detailed spectroscopic data, they reference standard analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and ultraviolet (UV) detection for the characterization and quantification of this compound and its metabolites [, , ].

ANone: The provided research primarily focuses on the clinical application of this compound. Information on material compatibility and stability under various conditions would necessitate further investigation outside the scope of these studies.

ANone: this compound primarily functions as a centrally acting analgesic and does not possess known catalytic properties. The research papers provided focus on its pharmaceutical applications.

ANone: While not explicitly detailed in the provided research, computational techniques are valuable tools in drug discovery and development. Studies investigating this compound could employ computational methods such as molecular docking simulations or quantitative structure-activity relationship (QSAR) modeling to further explore its interactions with target receptors and optimize its properties.

ANone: The provided papers primarily focus on the clinical and pharmacological aspects of this compound. Comprehensive information on SHE regulations, risk mitigation, and responsible practices would necessitate consulting relevant regulatory guidelines and safety data sheets.

ANone: this compound exhibits good absorption after oral administration, reaching peak plasma concentrations within a few hours [, , ]. It is extensively metabolized in the liver, primarily by CYP2D6, to its active metabolite, O-desmethyltramadol [, , ]. Both the parent drug and its metabolites are excreted primarily in the urine [, ].

ANone: The relatively rapid onset of action and moderate duration of effect of this compound correlate with its pharmacokinetic properties. The formation of the more potent active metabolite, O-desmethyltramadol, contributes significantly to its analgesic efficacy [, , , , ].

ANone: Several research articles presented highlight the efficacy of this compound in managing post-operative pain [, , , , ]. Studies utilizing animal models, particularly rodents, have demonstrated its analgesic effects and explored its application in addressing pain following surgical procedures [, , ].

ANone: The development of tolerance and dependence is a concern with long-term opioid use, including this compound [, , , ]. Cross-tolerance may occur with other opioid analgesics, particularly those acting primarily at the µ-opioid receptor.

ANone: As the research predominantly explores the analgesic applications of this compound, comprehensive information on its safety profile, including potential long-term effects, would necessitate referring to comprehensive drug databases and safety data sheets.

ANone: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Mass Spectrometry (MS) and ultraviolet (UV) detection, are frequently employed for the analysis of this compound and its metabolites in biological samples [, , ].

ANone: The research provided focuses primarily on the pharmaceutical applications of this compound. Further investigation is required to understand its environmental fate and potential ecotoxicological effects.

ANone: The research papers do not provide specific details regarding the dissolution rate and solubility of this compound. These properties can vary depending on the specific salt form, particle size, and formulation.

ANone: While not explicitly described in these papers, the validation of analytical methods for this compound would typically involve assessing parameters such as linearity, accuracy, precision, specificity, sensitivity (limit of detection and limit of quantification), range, robustness, and stability [, , ].

ANone: The papers primarily focus on the clinical and research aspects of this compound. Information on specific quality control and assurance measures would necessitate referring to Good Manufacturing Practices (GMP) guidelines and regulatory standards for pharmaceutical production.

ANone: The provided research does not specifically address the immunogenicity of this compound.

ANone: Information regarding specific drug-transporter interactions of this compound is not elaborated upon in these research papers.

ANone: this compound is primarily metabolized by the cytochrome P450 enzyme CYP2D6 [, , ]. Co-administration with drugs that are strong inhibitors or inducers of CYP2D6 could potentially alter this compound's metabolism and require dose adjustments.

ANone: Several alternative analgesics are available, including other opioids (e.g., morphine, oxycodone, fentanyl), nonsteroidal anti-inflammatory drugs (NSAIDs) (e.g., ibuprofen, naproxen), and adjunctive therapies like antidepressants (e.g., tricyclic antidepressants, serotonin-norepinephrine reuptake inhibitors) and anticonvulsants (e.g., gabapentin, pregabalin) [, , , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.